
1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene: is an organic compound with the molecular formula C17H20O3 and a molecular weight of 272.34 g/mol . This compound is characterized by the presence of three methoxy groups and a 4-methylbenzyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1,3,5-trimethoxybenzene with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of 1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene typically involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: 1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene is utilized in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy groups and the 4-methylbenzyl group play a crucial role in its binding affinity and reactivity with enzymes and receptors. These interactions can lead to various biochemical effects, including modulation of enzyme activity and alteration of metabolic pathways .
相似化合物的比较
1,3,5-Trimethoxybenzene: A compound with three methoxy groups attached to a benzene ring, used as a precursor in organic synthesis.
1,3,5-Trimethoxy-2-(4-methylphenyl)benzene: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness: 1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene is unique due to the presence of both methoxy groups and a 4-methylbenzyl group, which confer distinct chemical properties and reactivity. This makes it valuable in specific research applications where these functional groups are essential .
属性
分子式 |
C17H20O3 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC 名称 |
1,3,5-trimethoxy-2-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H20O3/c1-12-5-7-13(8-6-12)9-15-16(19-3)10-14(18-2)11-17(15)20-4/h5-8,10-11H,9H2,1-4H3 |
InChI 键 |
GJTLNUGEUMLLFL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC2=C(C=C(C=C2OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



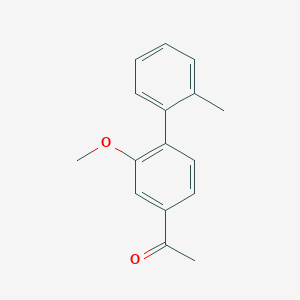
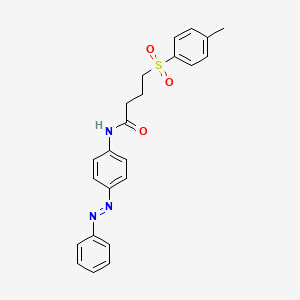
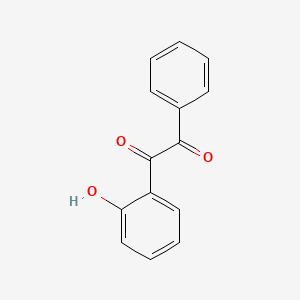
![3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol](/img/structure/B14132167.png)
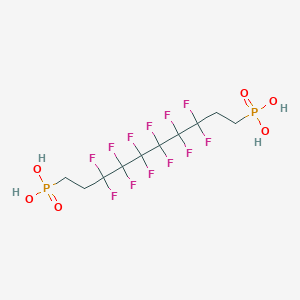
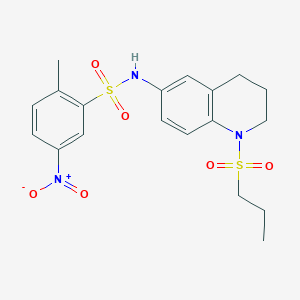
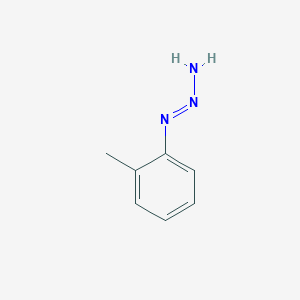

![2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol](/img/structure/B14132194.png)
![Ethyl {4-[bis(1-methyl-4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B14132199.png)
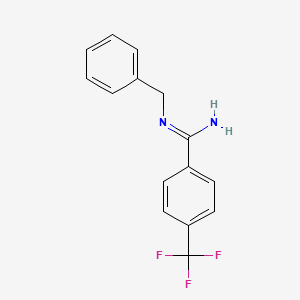
![tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate](/img/structure/B14132224.png)

